molecular formula C11H17NO B8727780 2-(Pentan-2-yloxy)aniline

2-(Pentan-2-yloxy)aniline

Cat. No.: B8727780
M. Wt: 179.26 g/mol
InChI Key: ZDFGGNMTROMMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pentan-2-yloxy)aniline is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound, identified by CAS Registry Number 27125-86-6, is an aniline derivative characterized by a pentan-2-yloxy chain attached to the ortho position of the aniline ring . The SMILES notation for this structure is NC1=CC=CC=C1OC(CCC)C . As a substituted aniline, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential applications in the development of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Researchers may utilize it as a precursor for synthesizing compounds like aniline hydrochlorides, exemplified by the related 3-(Pentan-2-yloxy)aniline hydrochloride (CAS 1375474-28-4) . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Please note that this product is subject to cold-chain transportation requirements to ensure stability .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-pentan-2-yloxyaniline

InChI

InChI=1S/C11H17NO/c1-3-6-9(2)13-11-8-5-4-7-10(11)12/h4-5,7-9H,3,6,12H2,1-2H3

InChI Key

ZDFGGNMTROMMCD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC=CC=C1N

Origin of Product

United States

Spectroscopic and Structural Characterization Techniques for Alkoxyaniline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton, Carbon-13, and Two-Dimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like alkoxyaniline derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For an alkoxyaniline, characteristic signals would include those for the aromatic protons on the aniline (B41778) ring, the protons of the alkoxy side chain, and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the positions of the amino and alkoxy groups. For instance, in substituted anilines, aromatic proton signals typically appear in the range of 6.5 to 8.0 ppm. libretexts.org The protons on the pentan-2-yloxy side chain would exhibit distinct signals based on their proximity to the oxygen atom and their position within the alkyl chain. The amine protons often appear as a broad signal. libretexts.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. In alkoxyanilines, the aromatic carbons will have chemical shifts in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen and nitrogen atoms showing characteristic shifts. kpi.uamdpi.com The chemical shifts of the carbons in the pentan-2-yloxy group would be found in the upfield region. For example, typical ¹³C NMR chemical shifts for aniline itself show signals at approximately 146.57, 129.30, 118.40, and 115.12 ppm. rsc.org

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure, especially for complex molecules where 1D spectra may be crowded or ambiguous. wikipedia.org COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the aromatic ring and along the alkyl chain. libretexts.orgwikipedia.org HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignment of both ¹H and ¹³C signals. wikipedia.org These techniques are invaluable for confirming the connectivity of the pentan-2-yloxy group to the aniline ring at the ortho position.

Interactive Data Table: Representative NMR Data for Substituted Anilines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aniline7.26 (t), 6.86 (t), 6.76 (t), 3.63 (s, -NH₂) rsc.org146.57, 129.30, 118.40, 115.12 rsc.org
N-benzyl-4-methoxyaniline7.26-7.17 (m), 6.72 (d), 6.55 (d), 4.21 (s), 3.79-3.59 (m) rsc.org152.22, 142.48, 139.71, 128.62, 127.58, 127.19, 114.94, 114.15, 55.83, 49.28 rsc.org
3-Aminostyrene7.14 (t), 6.83 (d), 6.74 (br s), 6.67 (dd), 6.63 (d), 5.72 (d), 5.23 (d), 3.61 (br s, -NH₂) rsc.org146.4, 138.6, 136.9, 129.3, 116.9, 114.7, 113.5, 112.7 rsc.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis (High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and the molecular formula of the compound with high accuracy. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound like 2-(Pentan-2-yloxy)aniline.

The fragmentation pattern in the mass spectrum provides valuable structural information. In the case of alkoxyanilines, characteristic fragmentation would involve cleavage of the ether bond and fragmentation of the alkyl chain. libretexts.org The loss of the alkoxy group is a common fragmentation pathway for alkoxy-substituted aromatic compounds. libretexts.org The fragmentation of aniline and its derivatives often involves the loss of HCN or H₂CN from the molecular ion. Analysis of these fragments helps to piece together the structure of the parent molecule.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy of an alkoxyaniline would show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. cdnsciencepub.com The C-N stretching vibration is usually observed around 1250-1350 cm⁻¹. materialsciencejournal.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. core.ac.uk The C-O stretching of the ether linkage would give a strong absorption band in the region of 1000-1300 cm⁻¹. core.ac.uk

Interactive Data Table: Key Vibrational Frequencies for Aniline Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500 cdnsciencepub.com
C-N (Aromatic Amine)Stretching1250 - 1350 materialsciencejournal.org
C-H (Aromatic)Stretching> 3000 core.ac.uk
C=C (Aromatic)Stretching1450 - 1600 core.ac.uk
C-O (Ether)Stretching1000 - 1300 core.ac.uk

Electronic Spectroscopy (Ultraviolet-Visible) for Conjugation and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The aniline moiety, with its amino group attached to the benzene (B151609) ring, is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of an alkoxyaniline would exhibit absorption bands characteristic of the substituted benzene ring. The position and intensity of these bands are influenced by the nature and position of the substituents. The alkoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline. acs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the interpretation of the experimental data. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For a new compound like this compound (C₁₁H₁₇NO), elemental analysis provides crucial evidence to support the proposed formula and to assess the purity of the sample. nih.gov Journals often require elemental analysis data to be within ±0.4% of the theoretical values for publication of a new compound. nih.gov

Thermal Analysis Methods for Material Stability Evaluation (Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability of a material. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For an alkoxyaniline, a TGA thermogram would show the temperature at which the compound begins to decompose. The decomposition of substituted anilines can be a multi-step process. researchgate.net The thermal stability of polyaniline derivatives is influenced by the nature of the substituents on the aniline ring. researchgate.netresearchgate.net TGA can provide valuable information about the stability of this compound under thermal stress, which is important for its potential applications.

Computational and Theoretical Investigations of 2 Pentan 2 Yloxy Aniline and Analogues

Quantum Chemical Calculations: Density Functional Theory and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecular systems. nih.govdtu.dkrsc.org DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in describing electronic systems. researchgate.netresearchgate.net Ab initio methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), offer higher accuracy by solving the electronic Schrödinger equation with fewer approximations, albeit at a greater computational expense. nih.gov These methods are instrumental in elucidating the electronic structure, conformational preferences, and spectroscopic features of aniline (B41778) derivatives. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. openstax.org Key aspects of this structure are often analyzed through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netjmaterenvironsci.com

In 2-(Pentan-2-yloxy)aniline, both the amino (-NH₂) and the alkoxy (-O-pentyl) groups are electron-donating groups, which increase the energy of the HOMO and decrease the HOMO-LUMO gap compared to unsubstituted benzene (B151609) or aniline. pharmacyfreak.compharmacyfreak.com This smaller energy gap suggests a higher reactivity. DFT calculations are commonly used to compute these values for aniline derivatives, showing good correlation with experimental observations. umn.edu

Interactive Table 1: Calculated Quantum Chemical Parameters of Aniline Analogues using DFT/B3LYP

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
p-Fluoroaniline -5.23 -0.05 5.18
p-Chloroaniline -5.58 -0.34 5.24
p-Bromoaniline -5.52 -0.29 5.23

Data derived from computational studies on para-substituted haloanilines, illustrating typical values obtained through DFT calculations. jmaterenvironsci.com

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. The aromatic ring, enriched by the electron-donating substituents, would also exhibit negative potential, particularly at the ortho and para positions relative to the activating groups. The hydrogen atoms of the amino group would show positive potential (blue), indicating their susceptibility to act as hydrogen bond donors.

The pentan-2-yloxy group introduces significant conformational flexibility to the molecule. A thorough conformational analysis is essential to identify the most stable geometric arrangements (conformers) and to understand how the molecule's shape influences its properties. Such analyses are typically performed using DFT or ab initio methods to calculate the potential energy surface by systematically rotating the key dihedral angles. colostate.eduresearchgate.net

The key rotational degrees of freedom in this compound include:

Rotation around the C(aryl)-O bond.

Rotation around the O-C(pentyl) bond.

Various conformations within the pentyl chain itself.

Furthermore, the pentan-2-yloxy moiety contains a chiral center at the second carbon of the pentyl group. This means that this compound exists as a pair of enantiomers, (R)-2-(Pentan-2-yloxy)aniline and (S)-2-(Pentan-2-yloxy)aniline. Computational studies must account for this stereochemistry, as the different spatial arrangements of the enantiomers can lead to distinct interactions in chiral environments. The relative energies of the different conformers for each enantiomer determine their population distribution at a given temperature. Studies on similar substituted anilines show that interactions between the side chain and the amino group can be largely steric in nature, influencing the preferred conformation. colostate.edu

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). jmaterenvironsci.com Theoretical calculations can help assign complex spectra, resolve ambiguities, and understand how the electronic environment of each nucleus is affected by the molecular structure. For aniline derivatives, calculated chemical shifts often show excellent agreement with experimental data. jmaterenvironsci.com

Interactive Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for a Representative Aniline Analogue (p-Chloroaniline)

Carbon Atom Calculated (GIAO/B3LYP) Experimental
C1 (-NH₂) 145.3 145.1
C2/C6 129.8 129.5
C3/C5 116.5 116.3
C4 (-Cl) 125.1 124.9

This table illustrates the high level of accuracy achievable with modern computational methods in predicting NMR parameters for substituted anilines. jmaterenvironsci.com

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By comparing the calculated and experimental frequencies, one can confirm the molecular structure and gain insights into intramolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular modeling and dynamics (MD) simulations are better suited for investigating the behavior of larger systems and dynamic processes over time. researchgate.netnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and aggregation phenomena in a simulated environment (e.g., in a solvent). mdpi.comacs.org

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. rsc.orgwikipedia.org For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, while the ether oxygen and the amino nitrogen are hydrogen bond acceptors. These interactions play a vital role in the structure of both the solid state and solutions. researchgate.net

π–π Stacking: The aromatic rings can interact through π–π stacking, where the electron-rich π systems of two rings align. These interactions are important in the aggregation and crystal structure of aromatic compounds. rsc.org

van der Waals Forces: These include London dispersion forces, which are significant for the nonpolar pentyl chain, and dipole-dipole interactions arising from the polar C-N, C-O, and N-H bonds. wikipedia.orgstackexchange.com

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern molecular assembly.

Molecular dynamics simulations can be used to model how multiple molecules of this compound behave in a condensed phase (e.g., in a liquid or solution). These simulations can reveal tendencies for self-association or aggregation. By analyzing the trajectories from an MD simulation, one can determine the preferred modes of interaction, such as the formation of hydrogen-bonded dimers or larger clusters, and how the flexible pentyl chains pack together. nih.gov

The interplay between hydrogen bonding involving the amino groups and hydrophobic interactions of the pentyl chains would likely govern the aggregation behavior. Simulations can also provide insights into how the molecule interacts with different solvents, which is critical for understanding its solubility and behavior in various chemical environments. Studies on related systems, such as polyaniline, demonstrate how MD simulations can elucidate intermolecular structural properties and conformational transitions. acs.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly through methods like Density Functional Theory (T), offers a granular view of reaction mechanisms that is often unattainable through experimental means alone. By modeling the interactions between molecules, researchers can map out the entire energy landscape of a reaction, identifying the most probable pathways from reactants to products. This includes the characterization of transient species such as transition states and intermediates, which are crucial for a comprehensive understanding of the reaction kinetics and selectivity.

A pertinent example of this approach is the computational study of the oxidation of substituted anilines by ferrate(VI), which sheds light on the initial steps of aniline degradation. Such studies are mechanistically relevant to understanding how the substituents on the aniline ring, such as the pentan-2-yloxy group, might influence reactivity.

In a theoretical investigation into the oxidation of various para-substituted anilines by ferrate(VI) (HFeO₄⁻), DFT calculations were employed to explore different possible reaction pathways. nih.gov The initial step of this oxidation process was found to be crucial in determining the subsequent degradation products. The primary mechanisms considered were Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The HAT mechanism was further divided into two pathways, depending on which oxygen atom of the ferrate(VI) abstracts a hydrogen atom from the amino group of the aniline.

Path 1: Involves the carbonyl-like oxygen atoms of HFeO₄⁻.

Path 2: Involves the hydroxyl oxygen atom of HFeO₄⁻.

The calculations revealed that the activation free-energy barrier for the hydrogen abstraction by the hydroxyl oxygen (Path 2) is significantly lower than that for the carbonyl oxygen (Path 1), indicating that Path 2 is the more favorable HAT pathway. nih.gov

The study also considered a Single Electron Transfer (SET) pathway (Path 3) and a proton transfer pathway (Path 4). The activation free-energy barrier for the SET mechanism was found to be considerably higher than for the preferred HAT pathway, suggesting that the reaction is less likely to proceed via SET. nih.gov

The influence of different para-substituents on the activation free-energy barrier of the initial HAT step was also investigated. The substituents studied were p-methylaniline (PMA), aniline (AN), p-chloroaniline (PCA), p-aminobenzoic acid (PABA), and p-nitroaniline (PNA).

Calculated Activation Free-Energy Barriers for the Initial Hydrogen Atom Transfer (HAT) in the Oxidation of Para-Substituted Anilines by Ferrate(VI) nih.gov
Substituted AnilinePathwayActivation Free-Energy Barrier (kcal/mol)
Aniline (AN)Path 1 (Carbonyl Oxygen)14.3
Path 2 (Hydroxyl Oxygen)10.8
p-Methylaniline (PMA)Path 2 (Hydroxyl Oxygen)9.9
p-Chloroaniline (PCA)Path 2 (Hydroxyl Oxygen)11.2
p-Aminobenzoic acid (PABA)Path 2 (Hydroxyl Oxygen)11.5
p-Nitroaniline (PNA)Path 2 (Hydroxyl Oxygen)12.1

These computational results demonstrate that electron-donating groups (like methyl) tend to lower the activation energy barrier, thereby accelerating the reaction, while electron-withdrawing groups (like nitro) increase the barrier and slow down the reaction. This trend provides a quantitative basis for understanding the electronic effects of substituents in aniline oxidation reactions.

Further analysis of the reaction pathway for aniline oxidation revealed that after the initial hydrogen abstraction, the reaction proceeds through a series of steps involving the formation of various intermediates. The computational models were able to identify the transition states connecting these intermediates and calculate their respective energy barriers. For instance, the formation of azobenzene (B91143) from the aniline radical was found to be a more favorable pathway compared to other potential products. nih.gov

While this case study focuses on oxidation, similar computational approaches can be applied to elucidate a wide range of reactions involving this compound and its analogues, including electrophilic aromatic substitution, cyclization reactions, and palladium-catalyzed cross-coupling reactions. acs.orgnih.gov By providing a detailed, energetic map of the reaction landscape, computational chemistry serves as an indispensable tool for predicting reactivity, understanding reaction mechanisms, and designing new synthetic strategies.

Advanced Applications and Functionalization Strategies in Materials Science and Catalysis

Utilization as Ligands in Coordination Chemistry and Metal Complexes

The nitrogen atom of the primary amine and the oxygen atom of the ether group in 2-(Pentan-2-yloxy)aniline allow it to function as a potential bidentate ligand for various transition metals. Aniline (B41778) and its derivatives are widely used as ligands in the formation of metal complexes, influencing the electronic and steric properties of the resulting catalyst.

For instance, aniline-based ligands are crucial in palladium(II)-N-heterocyclic carbene (NHC) precatalysts, such as [(NHC)PdCl2(aniline)] complexes. These complexes are well-defined, air- and moisture-stable, and demonstrate high activity in a range of cross-coupling reactions. The aniline ligand serves a stabilizing role for the Pd(II) center, and its electronic and structural diversity can be leveraged to fine-tune the catalyst's performance in challenging transformations. nih.gov The steric bulk of the pentan-2-yloxy group in this compound could be particularly influential in modifying the coordination sphere of a metal center, potentially enhancing selectivity in catalytic reactions.

Research on Schiff base ligands derived from ortho-substituted anilines further highlights their robust coordination capabilities. For example, cobalt(II) complexes with Schiff bases derived from ortho-aminophenol and other substituted anilines have been synthesized and characterized, demonstrating the versatility of these ligands in forming stable, non-electrolytic complexes. mdpi.com The coordination typically involves the imine nitrogen and the phenolic oxygen, suggesting that this compound could form stable chelate structures after condensation with aldehydes or ketones.

Table 1: Examples of Metal Complexes with Aniline-Derived Ligands

Complex TypeMetal CenterAniline DerivativeApplicationReference
[(IPr)PdCl2(aniline)]Palladium(II)AnilineSuzuki-Miyaura & Buchwald-Hartwig Cross-Coupling nih.gov
Cobalt(II) Schiff BaseCobalt(II)o-Anisidine, o-AminophenolAntibacterial Agents mdpi.com
Mixed-Ligand ComplexCo(II), Ni(II), Cu(II), Zn(II)2-(1H-benzimidazol-2-yl)anilineBiological studies asrjetsjournal.org

Role as Monomers or Precursors for Functional Polymeric Materials

Substituted anilines are important monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices. mdpi.com The properties of the resulting polymer can be tailored by the nature and position of the substituent on the aniline ring. rsc.orgnih.gov

The chemical or electrochemical polymerization of aniline derivatives, including those with ortho-alkoxy groups, allows for the production of functional polymers. google.com The presence of the pentan-2-yloxy group in this compound is expected to enhance the solubility of the corresponding polymer in common organic solvents, a common challenge with the parent polyaniline. rsc.orgnih.gov Improved solubility facilitates the processing of the polymer into thin films and other form factors for device fabrication.

Studies on the polymerization of ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, have shown that the substituent's structure influences the polymer's morphology, which can range from heterogeneous hierarchical structures to spherical nanoparticles. rsc.orgnih.gov Furthermore, the electrical properties and sensitivity of polymer films used in chemical sensors are directly affected by the monomer's substituents. rsc.org

Table 2: Polymerization of Substituted Aniline Monomers

MonomerPolymerization MethodKey FindingReference
2-(1-methylbut-2-en-1-yl)anilineChemical OxidativeSubstituent affects polymer morphology and solubility. rsc.orgnih.gov
Aniline derivatives with alkoxy groupsChemical or ElectrochemicalCan be polymerized to form electrically conductive polymers. google.com
PentamethylanilineWith S₂Cl₂Forms poly[N,N-(phenylamino)disulfides], a colored, conjugated polymer. nih.gov

Intermediate in the Synthesis of Heterocyclic Frameworks

Ortho-substituted anilines are versatile precursors for the synthesis of a wide range of fused N-heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Benzoxazoles : The synthesis of 2-substituted benzoxazoles is commonly achieved through the condensation and subsequent cyclization of 2-aminophenols with reagents like aldehydes, carboxylic acids, or their derivatives. organic-chemistry.orgnih.gov While this compound is an ether, dealkylation to the corresponding 2-aminophenol (B121084) under acidic or other conditions could precede cyclization. Alternatively, methods starting from ortho-substituted anilines and functionalized orthoesters provide a direct route to benzoxazole (B165842) derivatives. organic-chemistry.org

Quinazolines : Quinazolines and their derivatives are synthesized through various strategies, many of which utilize ortho-amino-substituted benzene (B151609) rings. For example, a common route involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed three-component reaction. organic-chemistry.org Another approach is the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols. organic-chemistry.org Although not a direct starting material, this compound could be chemically modified into a suitable precursor, such as a 2-amino-benzylamine or 2-aminobenzonitrile, to access the quinazoline (B50416) framework. Aza-Wittig reactions have also been employed to synthesize 2-alkoxy-3H-quinazolin-4-ones, indicating a pathway where an alkoxy group is part of the final structure. nih.gov

Thienoquinolines : The synthesis of thienoquinolines, while diverse, often involves building the thiophene (B33073) ring onto a pre-existing quinoline (B57606) core or vice versa. The specific role for this compound in established thienoquinoline syntheses is not prominent, as common routes start from different precursors.

Application in Catalytic Systems and Reaction Promotion

The structural motifs within this compound suggest its utility in various catalytic contexts, either as a catalyst scaffold, a ligand, or a substrate whose reactivity can be controlled.

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct use of this compound as an organocatalyst is not widely reported, aniline derivatives are precursors to important organocatalytic structures. Moreover, metal-free synthetic methods are increasingly important for green chemistry. For instance, the synthesis of 2-substituted quinazolines can be achieved through metal-free oxidative condensation of o-aminobenzylamines and benzylamines using organocatalysts like salicylic (B10762653) acid with oxygen from the air as the oxidant. frontiersin.org

The amino group of an aniline derivative can act as a directing group in C-H activation reactions, typically guiding functionalization to the ortho position. nih.govacs.org However, the pre-existing ortho-alkoxy group in this compound would block this position. This makes the molecule a candidate for meta- or para-selective C-H functionalization, which is a significant challenge in synthetic chemistry. researchgate.netnih.gov Recent advances have shown that specialized ligands can override the intrinsic directing ability of functional groups to achieve remote C-H functionalization of anilines. For example, a Pd/S,O-ligand-based catalyst has been developed for the highly para-selective C-H olefination and alkynylation of various aniline derivatives. nih.govacs.orgresearchgate.net

In cross-coupling reactions, aniline derivatives can serve as stabilizing ancillary ligands for palladium catalysts, as seen in [(NHC)PdCl2(Aniline)] complexes, which are highly effective in Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov The electronic properties of the aniline ligand, modulated by substituents like the alkoxy group, can influence catalyst activity and stability. nih.gov

Table 3: C-H Functionalization of Aniline Derivatives

Reaction TypePositionCatalyst SystemKey FeatureReference
C-H OlefinationparaPd/S,O-LigandHigh para-selectivity for a broad range of anilines. nih.govacs.org
C-H AlkynylationparaPd/S,O-LigandNondirected para-selective alkynylation. researchgate.net
C-H AminationorthoCopper-catalyzedRequires a removable directing group (e.g., oxalamide). acs.org
C-H ChlorinationmetaPd(OAc)₂ / LigandLigand-promoted meta-selective chlorination. nih.gov

Optimizing reaction conditions such as catalyst loading, temperature, solvent, and ligand structure is crucial for achieving high yield and selectivity. The specific structure of this compound, when used as a ligand or substrate, can be a key parameter in this optimization process. The steric and electronic properties imparted by the pentan-2-yloxy group can be systematically varied by changing the alkoxy chain, allowing for fine-tuning of reaction outcomes.

For example, in the context of Pd-NHC catalysis, the choice of the aniline ligand is a critical parameter for optimization. nih.gov Similarly, in C-H activation, the protecting group on the aniline nitrogen and other substituents on the ring are variables that are screened to optimize yield and regioselectivity. The development of efficient synthetic protocols often relies on the careful optimization of these molecular parameters alongside traditional reaction variables. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of alkyl aryl ethers, such as 2-(Pentan-2-yloxy)aniline, often relies on methods like the Williamson ether synthesis, which can generate significant salt waste and may use hazardous solvents. tsijournals.com A primary future objective is the development of more sustainable and eco-friendly synthetic protocols. nih.gov

Key areas of research include:

Green Solvents: Investigating the use of environmentally benign solvents is crucial. Water, with its high dielectric constant and unique chemical properties, presents an attractive alternative to conventional organic solvents. organic-chemistry.orgsphinxsai.com Research could focus on developing metal-free arylation reactions of alcohols in water, which would simplify the synthesis and reduce environmental impact. organic-chemistry.org Other green solvents like cyclopentyl methyl ether (CPME) could also be explored for reactions involving organometallic reagents. beilstein-journals.org

Catalytic Systems: Shifting from stoichiometric reagents to catalytic systems can significantly improve atom economy. rsc.org Future work could explore novel catalysts, such as in-situ generated phosphonium (B103445) salts or iron-based catalysts, for etherification reactions under milder conditions. rsc.orgacs.org The development of a catalytic Williamson ether synthesis (CWES) using weak alkylating agents at high temperatures is another promising avenue that avoids the production of salt byproducts. acs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and fewer side products. tsijournals.commdpi.com Applying this technology to the synthesis of this compound could offer a more energy-efficient and rapid production method compared to conventional heating. tsijournals.com

Table 1: Comparison of Synthetic Approaches for Alkoxy Anilines
FeatureTraditional Williamson SynthesisEmerging Green Approaches
Solvent Often volatile organic compounds (VOCs)Water, ionic liquids, supercritical CO2, CPME tsijournals.comorganic-chemistry.orgbeilstein-journals.orgmdpi.com
Byproducts Stoichiometric salt wasteMinimal byproducts (e.g., water) acs.org
Catalyst Often requires strong bases in stoichiometric amountsRecyclable catalysts, metal-free systems, phase-transfer catalysts tsijournals.comorganic-chemistry.org
Energy Prolonged heating (reflux)Microwave irradiation, ultrasonic reactions tsijournals.com
Atom Economy ModerateHigh rsc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The functional groups of this compound—the aniline (B41778) and the ether—offer a rich landscape for exploring novel chemical reactions beyond standard transformations.

Selective Oxidation: The aniline group is susceptible to oxidation, and controlling this process to achieve selective outcomes is a significant challenge. Future research could focus on developing methods for the selective oxidation of the aniline moiety to produce valuable chemicals like azoxybenzenes or nitrobenzenes. nih.govacs.org This could be achieved by carefully tuning reaction conditions, such as the strength of the base used with an oxidant like hydrogen peroxide, without the need for metal catalysts. nih.govacs.org

Photochemical Reactions: The use of visible light to drive chemical reactions via the formation of electron donor-acceptor (EDA) complexes is a rapidly growing field. nih.gov Investigating the potential of this compound to act as an electron donor in such complexes could unlock novel, catalyst-free annulation or functionalization reactions. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research into overriding the intrinsic electronic bias of the aniline group to achieve selective meta-C–S bond formation could lead to novel, biologically relevant S-aryl dithiocarbamates. acs.org Exploring ruthenium-mediated N-arylation could also provide alternative pathways for creating complex derivatives. acs.org

Transetherification: Iron-catalyzed transetherification reactions offer a method to exchange the alkoxy group on the aniline. acs.org Exploring the kinetics and mechanism of such reactions could allow for the synthesis of a diverse library of 2-alkoxyanilines from a common precursor.

Table 2: Potential Unconventional Transformations of this compound
Reaction TypeReagents/ConditionsPotential Product ClassSignificance
Selective Oxidation H2O2, controlled basicity nih.govacs.orgSubstituted Azoxybenzenes/NitrobenzenesAccess to value-added chemicals from a common precursor.
Photochemical Annulation Visible light, electron-deficient alkenes nih.govSubstituted TetrahydroquinolinesCatalyst-free, light-driven synthesis of complex heterocycles.
Meta-C–S Coupling Iodine(III) reagents, sulfur source acs.orgS-Aryl DithiocarbamatesSynthesis of medicinally relevant sulfur-containing compounds.
Transetherification Iron(III) catalyst, different alcohol acs.orgNovel 2-AlkoxyanilinesDiversification of derivatives from a single starting material.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize synthetic routes and gain deeper mechanistic understanding, the adoption of advanced, real-time analytical methods is essential. Process Analytical Technology (PAT) provides a framework for acquiring and transforming data into actionable information to improve yield, quality, and sustainability. mt.com

Real-Time Spectroscopic Analysis: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for in-situ monitoring of reaction progress. mt.com These methods allow for the real-time tracking of reactant consumption and product formation without the need for sampling, providing immediate insight into reaction kinetics.

Online Chromatography: The integration of state-of-the-art chromatographic methods, such as Ultra-Performance Liquid Chromatography (UPLC), directly with the reaction vessel enables online analysis of complex reaction mixtures. mt.com This can provide a detailed, quantitative picture of the formation of this compound and any intermediates or byproducts.

Nuclear Magnetic Resonance (NMR): In-situ NMR spectroscopy offers a powerful tool for mechanistic studies. For etherification reactions, ¹H NMR can be used for the quantitative analysis of reactants and products, often reducing analysis time and errors compared to traditional GC-based methods. mdpi.com

Atomic-Level Visualization: Emerging techniques like single-molecule atomic-resolution time-resolved electron microscopy (SMART-EM) offer the unprecedented ability to observe catalytic events in real time at the atomic level. sciencedaily.com Applying such advanced methods could provide fundamental insights into the mechanisms of catalytic reactions used to synthesize or modify this compound.

Table 3: Advanced Techniques for In-Situ Reaction Monitoring
TechniqueInformation GainedApplication for this compound Synthesis
In-situ FTIR/Raman Real-time concentration of functional groups. mt.comMonitoring the disappearance of O-H (alcohol) and formation of C-O-C (ether) bonds.
Online UPLC Quantitative analysis of all components in the reaction mixture. mt.comPrecise determination of yield, purity, and byproduct formation over time.
In-situ NMR Structural information and quantification of species. mdpi.comElucidating reaction mechanisms and identifying transient intermediates.
SMART-EM Visualization of single-atom movements during catalysis. sciencedaily.comUnderstanding catalyst behavior and deactivation pathways at a fundamental level.

Design and Synthesis of Functionalized Derivatives for Specific Material Science Applications

The this compound scaffold can serve as a building block for novel functional materials. By introducing additional functional groups, derivatives with tailored electronic, optical, or chemical properties can be designed.

Polymer-Based Sensors: Polyaniline (PANI) and its derivatives are known for their electrical conductivity and sensitivity to various analytes. rsc.orgrsc.orgresearchgate.net Synthesizing polymers from this compound or its functionalized variants could lead to new materials for chemical sensors. rsc.orgrsc.orgresearchgate.net The alkoxy group could enhance solubility in common organic solvents, facilitating the creation of thin films for sensor devices. rsc.org

Electroluminescent Materials: Quinoxaline derivatives, which can be synthesized from ortho-diamines like functionalized anilines, have applications as electroluminescent materials in organic light-emitting diodes (OLEDs). nih.gov Designing and synthesizing derivatives of this compound that can be converted into novel quinoxaline-based systems is a promising research direction.

Nanocomposites: In-situ polymerization of aniline derivatives within the layers of modified clays (B1170129) like montmorillonite (B579905) can produce advanced nanocomposites. researchgate.net Exploring the synthesis of nanocomposites using this compound could yield materials with unique structural and electronic properties.

Table 4: Potential Functionalized Derivatives and Applications
Functional Group AdditionTarget Derivative ClassPotential Application
Polymerizable group (e.g., vinyl)Monomers for polymerizationConductive polymers, chemical sensors rsc.orgrsc.orgresearchgate.net
Additional aromatic ringsExtended π-conjugated systemsOrganic electronics, electroluminescent materials nih.gov
Halogens (F, Cl, Br)Halogenated anilinesPrecursors for cross-coupling reactions, liquid crystals
Boronic estersBoron-containing compoundsBuilding blocks for Suzuki coupling, fluorescent probes mdpi.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Reaction Optimization

Reaction Optimization: ML algorithms can be employed to optimize reaction conditions for the synthesis of this compound with remarkable efficiency. acs.org By analyzing data from a limited number of experiments, these algorithms can predict the optimal temperature, solvent, catalyst loading, and reaction time to maximize yield and minimize impurities, a process that would traditionally require extensive trial and error. beilstein-journals.orgresearchgate.net

Predictive Synthesis: AI models are being developed to predict the outcomes of unknown reactions and even suggest novel synthetic pathways. gpai.app For this compound, this could involve predicting its reactivity with a wide range of reagents or identifying entirely new, more efficient routes for its synthesis.

Augmenting Models with Text Retrieval: Novel methods like TextReact augment predictive models by retrieving and incorporating relevant text descriptions from scientific literature. arxiv.orglims.ac.uk This approach can enhance the accuracy of predictions for tasks like reaction condition recommendation and retrosynthesis, leveraging the vast amount of unstructured knowledge in chemical publications. arxiv.orglims.ac.uk

Table 5: Application of AI/ML in the Chemistry of this compound
AI/ML ApplicationObjectiveExpected Outcome
Bayesian Optimization Synthesize this compound with maximum yield. acs.orgRapid identification of optimal reaction conditions with fewer experiments.
Retrosynthesis Software Discover novel synthetic routes.Propose efficient, previously unconsidered pathways for synthesis.
Property Prediction Predict electronic, physical, and material properties of new derivatives.Accelerate the design of functional molecules for specific applications.
Text-Augmented Models Recommend optimal reaction conditions based on literature. arxiv.orglims.ac.ukMore accurate and context-aware predictions for synthesis and reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Pentan-2-yloxy)aniline, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, reacting pentan-2-ol with 2-nitroaniline under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can introduce the pentyloxy group, followed by nitro reduction (e.g., catalytic hydrogenation with Pd/C or Fe/HCl). Critical parameters include solvent polarity (e.g., THF or DMF), reaction temperature (80–120°C for NAS), and purification via column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

  • Methodological Answer :

  • NMR : 1H^1H NMR reveals signals for the aniline NH2_2 (δ ~5.0 ppm, broad), aromatic protons (δ ~6.5–7.5 ppm), and pentyloxy chain protons (δ ~1.0–4.0 ppm). 13C^{13}C NMR confirms the ether linkage (C-O-C at ~70 ppm) .
  • IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}), aromatic C=C (~1600 cm^{-1), and C-O (~1250 cm1^{-1}) .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles, electron density distribution, and stability of rotamers .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound relevant to experimental handling?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility tests using UV-Vis spectroscopy or gravimetric analysis are recommended .
  • Stability : Sensitive to oxidation; store under inert atmosphere (N2_2 or Ar) at –20°C. Stability assays via HPLC or TLC over 24–72 hours under varying conditions (light, air) are advised .

Advanced Research Questions

Q. How can directing groups be utilized in palladium-catalyzed C-H functionalization of this compound derivatives?

  • Methodological Answer : Install a directing group (e.g., neopentylsulfinyl, dimethylamine) to enable regioselective C-H activation. For example, the 2-(neopentylsulfinyl)aniline auxiliary promotes acetoxylation or alkenylation at the ortho position under Pd(OAc)2_2 catalysis with PhI(OAc)2_2 as an oxidant. Reaction conditions: 100°C in DCE, 40 min, yielding diacetoxylated products. Monitor progress via GC-MS or 1H^1H NMR .

Q. What strategies are effective for regioselective functionalization of the aniline ring in this compound?

  • Methodological Answer :

  • Electrophilic Substitution : Use HNO3_3/H2_2SO4_4 for nitration, favoring the para position relative to NH2_2.
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) modifies the aromatic ring. Optimize ligand choice (e.g., SPhos for electron-deficient substrates) .

Q. How does the pentan-2-yloxy substituent influence the compound’s reactivity in cross-coupling or polymerization reactions?

  • Methodological Answer : The bulky pentyloxy group increases steric hindrance, reducing reaction rates in cross-coupling but enhancing regioselectivity. For polymerization, copolymerize with acrylates (e.g., methyl methacrylate) via radical initiators (AIBN) to create functionalized polymers. Characterize via GPC for molecular weight distribution and DSC for thermal stability .

Data Contradictions and Validation

  • Synthesis Yield Variability : reports yields >70% for analogous compounds, but reproducibility depends on nitro reduction efficiency. Validate via control experiments with alternative reducing agents (e.g., SnCl2_2/HCl vs. H2_2/Pd-C) .
  • C-H Activation Efficiency : claims rapid acetoxylation (40 min), while older methods require 8–48 hours. Confirm using time-course studies and kinetic isotope effects (KIE) to compare mechanisms .

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